3-Chloropyridine;2,2,2-trifluoroacetic acid
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Overview
Description
3-Chloropyridine;2,2,2-trifluoroacetic acid is a compound that combines two distinct chemical entities: 3-Chloropyridine and 2,2,2-trifluoroacetic acid. 3-Chloropyridine is an aryl chloride and isomer of chloropyridine with the formula C5H4ClN . It is a colorless liquid primarily used as a building block in organic synthesis . 2,2,2-Trifluoroacetic acid, on the other hand, is an organofluorine compound with the chemical formula CF3CO2H . It is a colorless liquid with a vinegar-like odor and is known for its strong acidity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropyridine can be synthesized through various methods, including the chlorination of pyridine. One common method involves the reaction of pyridine with chlorine gas in the presence of a catalyst . Another method involves the use of pyridine-N-oxides, which can be chlorinated to yield 3-Chloropyridine .
2,2,2-Trifluoroacetic acid is typically prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Industrial Production Methods: The industrial production of 3-Chloropyridine often involves large-scale chlorination processes, where pyridine is reacted with chlorine gas under controlled conditions . For 2,2,2-trifluoroacetic acid, the electrofluorination process is scaled up to produce large quantities of the compound, which is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyridine undergoes various types of chemical reactions, including substitution reactions, where the chlorine atom is replaced by other nucleophiles . It is also a substrate for many coupling processes, such as the Heck reaction, Suzuki reaction, and Ullmann reaction .
2,2,2-Trifluoroacetic acid is known for its strong acidity and can participate in acid-catalyzed reactions. It can also undergo nucleophilic substitution reactions due to the presence of the trifluoromethyl group .
Common Reagents and Conditions: For 3-Chloropyridine, common reagents include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
For 2,2,2-trifluoroacetic acid, common reagents include bases and nucleophiles that can react with the trifluoromethyl group . The reactions are often carried out in aqueous or organic solvents under controlled temperatures .
Major Products Formed: The major products formed from reactions involving 3-Chloropyridine include various substituted pyridines and coupled products, depending on the specific reaction conditions and reagents used . For 2,2,2-trifluoroacetic acid, the major products include trifluoromethylated compounds and derivatives of acetic acid .
Scientific Research Applications
3-Chloropyridine is widely used in organic synthesis as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals . It is also used in the development of metal complexes and as an intermediate in various chemical reactions .
2,2,2-Trifluoroacetic acid is used in a variety of scientific research applications, including as a solvent in peptide synthesis, as a reagent in organic synthesis, and as a catalyst in various chemical reactions . It is also used in the pharmaceutical industry for the preparation of trifluoromethylated compounds, which have unique biological properties .
Mechanism of Action
The mechanism of action of 3-Chloropyridine involves its ability to undergo substitution and coupling reactions, which allows it to form various derivatives and coupled products . The chlorine atom in 3-Chloropyridine is highly reactive and can be easily replaced by other nucleophiles, making it a versatile building block in organic synthesis .
2,2,2-Trifluoroacetic acid exerts its effects through its strong acidity and ability to participate in acid-catalyzed reactions . The trifluoromethyl group in 2,2,2-trifluoroacetic acid is highly electron-withdrawing, which enhances the reactivity of the compound and allows it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds:
- 2-Chloropyridine
- 4-Chloropyridine
- 3-Bromopyridine
- Trifluoroacetic anhydride
- Trifluoromethanesulfonic acid
Uniqueness: 3-Chloropyridine is unique due to its position of the chlorine atom on the pyridine ring, which affects its reactivity and the types of reactions it can undergo . Compared to other chloropyridines, 3-Chloropyridine is more reactive in certain substitution and coupling reactions .
2,2,2-Trifluoroacetic acid is unique due to the presence of the trifluoromethyl group, which imparts strong acidity and unique reactivity to the compound . Compared to other trifluoromethylated compounds, 2,2,2-trifluoroacetic acid is more commonly used as a reagent and solvent in various chemical reactions .
Properties
CAS No. |
89937-07-5 |
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Molecular Formula |
C7H5ClF3NO2 |
Molecular Weight |
227.57 g/mol |
IUPAC Name |
3-chloropyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H4ClN.C2HF3O2/c6-5-2-1-3-7-4-5;3-2(4,5)1(6)7/h1-4H;(H,6,7) |
InChI Key |
HMYIWYHSNICVIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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